molecular formula C16H11BrO4 B7849300 6-Bromo-2-(4-hydroxy-3-methoxy-phenyl)-chromen-4-one

6-Bromo-2-(4-hydroxy-3-methoxy-phenyl)-chromen-4-one

Cat. No.: B7849300
M. Wt: 347.16 g/mol
InChI Key: NUBGWIBNLNNWRR-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-hydroxy-3-methoxy-phenyl)-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of bromine, hydroxy, and methoxy groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(4-hydroxy-3-methoxy-phenyl)-chromen-4-one typically involves the following steps:

    Hydroxylation and Methoxylation: The hydroxy and methoxy groups can be introduced through selective hydroxylation and methoxylation reactions. These steps often involve the use of reagents like methanol and catalysts to achieve the desired substitution patterns.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(4-hydroxy-3-methoxy-phenyl)-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to convert the bromine atom to a hydrogen atom, using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, sodium ethoxide

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: De-brominated derivatives

    Substitution: Functionalized chromen-4-one derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-hydroxy-3-methoxy-phenyl)-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxy-3-methoxy-phenyl)-chromen-4-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    6-Bromo-2-phenyl-chromen-4-one: Lacks the hydroxy and methoxy groups, which may influence its solubility and interaction with biological targets.

Uniqueness

6-Bromo-2-(4-hydroxy-3-methoxy-phenyl)-chromen-4-one is unique due to the presence of bromine, hydroxy, and methoxy groups in its structure. These functional groups contribute to its distinct chemical properties, reactivity, and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

6-bromo-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO4/c1-20-16-6-9(2-4-12(16)18)15-8-13(19)11-7-10(17)3-5-14(11)21-15/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBGWIBNLNNWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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